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Dextrorphan-d3

Cat. No.: B3416007
CAS No.: 524713-57-3
M. Wt: 260.39 g/mol
InChI Key: JAQUASYNZVUNQP-PGDUQUMKSA-N
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Description

Significance of Stable Isotope Labeling in Chemical and Pharmaceutical Sciences

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes. In pharmaceutical sciences, this most commonly involves substituting hydrogen with deuterium (B1214612) (D), carbon-12 with carbon-13 (¹³C), or nitrogen-14 with nitrogen-15 (¹⁵N). This substitution creates a molecule that is chemically identical to the parent compound but has a greater mass.

The significance of this technique is profound, particularly in the realm of drug discovery and development. Deuterated compounds, for instance, serve as invaluable tools for:

Metabolic Studies: Labeled compounds allow researchers to trace the journey of a drug through a biological system. By tracking the deuterated molecule and its metabolites, scientists can gain a clear understanding of how a drug is absorbed, distributed, metabolized, and excreted (ADME).

Pharmacokinetic Analysis: Understanding a drug's pharmacokinetic profile is crucial. Stable isotope labeling helps in precisely quantifying the rate of a drug's absorption, distribution, metabolism, and elimination.

Enhanced Analytical Precision: In analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the mass difference between the labeled (isotopologue) and unlabeled compound allows for clear differentiation. This is especially critical for quantitative analysis, where the deuterated compound is often used as an internal standard to ensure accuracy and precision.

Investigating Reaction Mechanisms: Deuteration can help elucidate the mechanisms of chemical reactions, including enzymatic processes. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to a "kinetic isotope effect," where reactions involving the breaking of this bond proceed more slowly. This effect provides insights into the rate-determining steps of metabolic pathways.

The use of stable isotopes like deuterium offers a significant advantage over radioactive isotopes as they are not radioactive and pose no radiation risk, making them ideal for a wide range of research applications.

Rationale for Utilizing Dextrorphan-d3 as a Research Probe

Dextrorphan (B195859) is the primary active metabolite of Dextromethorphan (B48470), a widely used cough suppressant. The metabolism of Dextromethorphan to Dextrorphan is a key area of study in pharmacology and toxicology. This compound, a deuterated version of Dextrorphan, is specifically designed to facilitate this research.

The primary rationale for using this compound is its role as an internal standard in bioanalytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). caymanchem.com When analyzing complex biological samples like blood plasma or urine, various factors can affect the accuracy of the measurement of the target analyte (in this case, Dextrorphan). These can include sample loss during preparation, variations in instrument response, and matrix effects where other components in the sample interfere with the signal.

By adding a known quantity of this compound to the sample at the beginning of the analytical process, researchers can overcome these challenges. Since this compound is chemically identical to Dextrorphan, it behaves similarly during extraction, chromatography, and ionization. However, due to its higher mass, the mass spectrometer can distinguish it from the non-deuterated Dextrorphan. By comparing the signal of the analyte to the signal of the internal standard, a highly accurate and precise quantification of the Dextrorphan concentration can be achieved. sigmaaldrich.comcerilliant.com

The synthesis of deuterated Dextromethorphan and Dextrorphan is specifically undertaken for the purpose of conducting pharmacokinetic studies. nih.gov

Applications of Stable Isotope Labeling in Research
Application AreaDescriptionKey Advantage
Pharmacokinetics (ADME)Tracing the absorption, distribution, metabolism, and excretion of a drug.Provides a clear picture of a drug's fate in the body.
Bioanalytical QuantificationUsed as an internal standard for accurate measurement of drug concentrations.Corrects for sample variability and matrix effects, enhancing precision. nih.gov
Metabolic Pathway IdentificationHelps in identifying and characterizing the metabolites of a parent drug.Facilitates understanding of drug biotransformation.
Enzyme KineticsStudying the rate and mechanism of enzyme-catalyzed reactions via the kinetic isotope effect.Provides insight into the fundamental mechanisms of drug metabolism.

Overview of this compound's Role in Modern Bioanalytical and Metabolic Research

The role of this compound in modern research is centered on its ability to enable precise and reliable quantification of Dextrorphan. This capability is crucial in several key areas:

Drug Metabolism and Pharmacokinetics (DMPK): Dextromethorphan's metabolism is primarily mediated by the cytochrome P450 enzyme CYP2D6. The rate of this conversion to Dextrorphan can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 gene. Accurate measurement of Dextrorphan, facilitated by this compound, is essential for phenotyping studies that classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers. fishersci.com This information is vital for personalized medicine and understanding potential drug-drug interactions.

Forensic and Clinical Toxicology: Dextromethorphan is a substance of abuse, and at high doses, it and its metabolite Dextrorphan can cause dissociative effects. oup.com Forensic laboratories rely on validated analytical methods to detect and quantify Dextromethorphan and Dextrorphan in biological samples to investigate cases of intoxication or driving under the influence. This compound serves as a critical internal standard in these assays to ensure the results are legally and scientifically defensible. cerilliant.comcerilliant.com

Pharmaceutical Research: In the development of new drugs, it is important to understand how they might interact with drug-metabolizing enzymes like CYP2D6. Dextromethorphan is often used as a probe drug to study the inhibitory or inducing effects of new chemical entities on this enzyme. The accurate quantification of its metabolite, Dextrorphan, using this compound as an internal standard, is fundamental to these in-vitro and in-vivo studies. nih.gov

The development of rapid, sensitive, and selective LC-MS/MS methods for the simultaneous determination of Dextromethorphan and Dextrorphan relies on the availability of stable-isotope labeled internal standards like this compound. nih.govnih.gov

Chemical Properties of this compound
PropertyValueSource
Formal Name(9α,13α,14α)-17-(methyl-d3)-morphinan-3-ol 2R,3R-dihydroxybutanedioate caymanchem.com
CAS Number1426174-16-4 (tartrate salt) caymanchem.com
Molecular FormulaC₁₇H₂₀D₃NO · C₄H₆O₆ caymanchem.com
Formula Weight410.5 g/mol caymanchem.com
Purity≥98% caymanchem.com
FormulationA neat solid caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO B3416007 Dextrorphan-d3 CAS No. 524713-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQUASYNZVUNQP-PGDUQUMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269335
Record name (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524713-57-3
Record name (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524713-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dextrorphan D3

Strategies for Deuterium (B1214612) Incorporation at Specific Sites

The primary strategy for synthesizing Dextrorphan-d3 involves the selective incorporation of deuterium atoms, most commonly targeting the N-methyl group. This is typically achieved through the methylation of a precursor molecule, N-desmethyl-dextromethorphan, using a deuterated methylating agent.

The most frequently employed method for introducing three deuterium atoms into the methyl group attached to the nitrogen atom is the reaction of N-desmethyl-dextromethorphan with iodomethane-d3 (B117434) (CD3I) semanticscholar.orgumich.edugoogle.com. This reaction directly yields N-CD3-dextromethorphan. Subsequently, this compound can be obtained via the O-demethylation of N-CD3-dextromethorphan. Alternatively, if deuterated dextromethorphan (B48470) (e.g., with deuterium on the O-methyl group) is synthesized, its O-demethylation can also lead to deuterated dextrorphan (B195859) google.com. However, the common understanding of "this compound" typically refers to the deuterium labeling at the N-methyl position, derived from N-CD3-dextromethorphan.

Precursor Compounds and Derivatization Routes in this compound Synthesis

The synthesis of this compound generally relies on a key intermediate: N-desmethyl-dextromethorphan . The synthetic route commonly proceeds as follows:

Preparation of N-desmethyl-dextromethorphan: While the specific synthesis of this precursor is not detailed in the provided literature snippets, it is established as a starting material for the deuteration process semanticscholar.orgumich.edu.

N-Methylation with Deuterated Reagent: N-desmethyl-dextromethorphan is then reacted with a deuterated methylating agent, most notably iodomethane-d3 (CD3I) . This step introduces the three deuterium atoms onto the methyl group attached to the nitrogen atom, forming N-CD3-dextromethorphan semanticscholar.orgumich.edugoogle.com.

O-Demethylation to this compound: The resulting N-CD3-dextromethorphan undergoes O-demethylation to yield This compound . This demethylation step converts the methoxy (B1213986) group (-OCH3) into a hydroxyl group (-OH), resulting in the desired deuterated dextrorphan structure semanticscholar.orggoogle.com.

An alternative, though less detailed, pathway involves the O-demethylation of pre-synthesized deuterated dextromethorphan (e.g., d6-dextromethorphan) to yield d3-dextrorphan google.com.

Optimization of Synthetic Pathways for Isotopic Purity and Yield

Methylation Conditions: Various conditions have been explored for the methylation of N-desmethyl-dextromethorphan with iodomethane-d3.

Using potassium hydroxide (B78521) (KOH) in dimethylsulfoxide (DMSO) resulted in moderate conversion rates of 70-72% semanticscholar.org.

Modifying conditions with sodium hydroxide (NaOH), toluene, tetrabutylammonium (B224687) bromide (TBAB), and potassium carbonate (K2CO3) yielded a conversion of approximately 60% semanticscholar.org.

Employing potassium carbonate in dipolar-aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) improved conversion rates to 93-95% semanticscholar.org.

The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) proved to be highly effective, achieving conversion rates exceeding 95% semanticscholar.org. This method is often preferred for its efficiency.

Isotopic Purity and Yield:

Reported isotopic enrichments for N-CD3-dextromethorphan and N-CD3-dextrorphan typically range between 97-98% semanticscholar.org.

Some synthetic processes aim for a minimum deuterium incorporation of at least 95% at the designated positions google.com.

Specific synthetic routes have reported improved yields and purities, with some processes achieving yields greater than 70% and purities exceeding 90%, or typically around 75% yield and ≥98% purity compared to older methods google.com. For example, an intermediate like d6-DM-J HCl has been reported with an 84.2% yield and 98.2% purity google.com.

Table 1: Comparison of Methylation Conditions for N-Desmethyl-dextromethorphan

Methylation Reagent/ConditionsConversion (%)Yield (%)Isotopic Purity (%)Notes
KOH / DMSO70-72N/AN/AModerate conversion.
NaOH, Toluene, TBAB, K2CO360N/AN/AModified conditions.
K2CO3 / Acetonitrile or DMF93-95N/AN/AEffective in dipolar-aprotic solvents.
NaH / THF>95N/AN/AHigh conversion, often preferred.

N/A: Not explicitly reported in the provided snippets for this specific parameter.

Analytical Characterization Techniques for Deuterated Products

Rigorous analytical characterization is essential to confirm the structure, identity, and isotopic purity of synthesized this compound. Several techniques are commonly employed:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for assessing the purity of the deuterated compounds and detecting any residual non-deuterated species or other contaminants, such as N-CH3, N-CH2D, and N-CHD2 analogs. Purity levels of 97-98% have been reported using GC-MS semanticscholar.org.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized this compound. Purity levels exceeding 99% have been achieved for related deuterated intermediates semanticscholar.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton NMR (¹H NMR) and deuterium NMR (²H NMR) are critical for confirming the structural integrity and the precise location of the deuterium atoms within the molecule. NMR can also provide insights into the relative percentage of isotopic purity semanticscholar.orgmdpi.comrsc.org. Comparing spectra of deuterated and non-deuterated analogs is a standard practice semanticscholar.org.

Mass Spectrometry (MS): Various MS techniques, including Fast Atom Bombardment Mass Spectrometry (FAB MS), Electron Ionization Mass Spectrometry (EI MS), and Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HR-MS), are utilized. These methods confirm the molecular weight and provide detailed information on the isotopic distribution, thereby verifying the extent of deuterium incorporation and isotopic enrichment semanticscholar.orgrsc.org. LC-ESI-HR-MS is particularly useful for accurately determining isotopic enrichment and structural integrity rsc.org.

Analytical Chemistry Applications of Dextrorphan D3

Role as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, the goal is to accurately determine the concentration of a specific analyte within a complex biological sample, such as plasma, urine, or oral fluid. onlinepharmacytech.infonih.gov Dextrorphan-d3 is widely employed as an internal standard in these analyses. cerilliant.comcaymanchem.com An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample before processing. onlinepharmacytech.info By tracking the ratio of the analyte's signal to the internal standard's signal, analysts can compensate for variations that may occur during sample preparation, extraction, and instrumental analysis, thereby significantly improving the accuracy and precision of the results. veeprho.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of dextrorphan (B195859) in biological fluids, valued for its high sensitivity and selectivity. nih.govnih.gov In these methods, this compound is added to plasma, oral fluid, or other samples, which then undergo preparation, often involving protein precipitation or liquid-liquid extraction. fishersci.comoup.com The extract is then injected into an LC system, where the analyte and internal standard are chromatographically separated from other matrix components before being ionized and detected by the mass spectrometer. nih.govfishersci.com

The use of this compound allows for robust and sensitive quantification. For example, a method for analyzing dextromethorphan (B48470) and dextrorphan in rat plasma achieved a limit of quantification (LOQ) of 0.1 ng/mL. fishersci.com Another study in human plasma reached an even lower LOQ of 5 pg/ml. nih.gov These methods demonstrate excellent linearity over a wide dynamic range and high precision. fishersci.comoup.com

Table 1: Performance Characteristics of LC-MS/MS Methods Using this compound
MatrixAnalyte(s)Linear RangeLLOQPrecision (% CV)AccuracyReference
Rat PlasmaDextromethorphan, Dextrorphan0.1 - 100 ng/mL0.1 ng/mL≤ 8%≤ 14% deviation fishersci.com
Human PlasmaDextromethorphan, Dextrorphan5 pg/mL - 50 ng/mL5 pg/mL< 12%Within 10% of spiked value nih.gov
Oral FluidDextromethorphan, Dextrorphan5 - 100 ng/mL5.0 ng/mLWithin acceptance criteriaWithin acceptance criteria oup.com
Urine, SerumDextrorphan, Levorphanol (B1675180), Dextromethorphan, LevomethorphanNot SpecifiedNot Specified2% - 5%91% - 113% windows.net

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) provides another robust platform for the analysis of dextrorphan, with this compound serving as an effective internal standard. cerilliant.comnih.gov Prior to GC-MS analysis, samples often require a derivatization step to increase the volatility and thermal stability of the analytes. The internal standard, this compound, undergoes this same process, ensuring it behaves similarly to the target analyte. nih.govlaurentian.ca

In a validated GC-MS method for quantifying dextromethorphan and dextrorphan in urine and oral fluid, tri-deuterated dextrorphan (this compound) was used as the internal standard. nih.govresearchgate.net The method demonstrated high precision, with intraday and interday variations of less than 5% for both matrices. nih.gov The quantifying ion chosen for this compound was m/z 332, distinguishing it from dextrorphan (m/z 329) and dextromethorphan (m/z 271). nih.gov This specificity is crucial for accurate quantification in complex biological samples. Another study using GC-MS for analysis in decomposed skeletal tissues also successfully employed D3-Dextrorphan as an internal standard, highlighting its utility in forensic toxicology. laurentian.ca

Table 2: Performance Characteristics of GC-MS Methods Using this compound
MatrixAnalyte(s)LLOQPrecision (% CV)Quantifying Ions (m/z)Reference
Urine, Oral FluidDextromethorphan, Dextrorphan1 ng/mL< 5% (Intra- and Interday)332 (this compound), 329 (Dextrorphan) nih.gov
Decomposed Skeletal TissuesDextromethorphan, Dextrorphan10 ng/mL< 20%332, 275, 153 (this compound) laurentian.ca

Advancement of Mass Spectrometry Precision and Accuracy

The use of stable isotope-labeled internal standards like this compound is a cornerstone of modern quantitative mass spectrometry, leading to significant advancements in precision and accuracy. veeprho.com Because this compound is chemically identical to dextrorphan, it co-elutes during chromatography and experiences nearly identical ionization efficiency and potential for ion suppression in the mass spectrometer's source. ovid.com Any sample-to-sample variability in extraction recovery, injection volume, or instrument response affects both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively normalized.

This normalization is critical for achieving the high levels of precision and accuracy required for pharmacokinetic and toxicological studies. For instance, LC-MS/MS methods using this compound consistently report precision values (expressed as coefficient of variation, %CV) well below 15%, which is a standard acceptance criterion in bioanalytical method validation guidelines. nih.govfishersci.com Accuracies are typically within 85-115% of the nominal concentration, even at the lower limit of quantitation. nih.govfishersci.com

Development and Validation of Bioanalytical Methods for Dextrorphan and Related Analogs

The development and validation of a bioanalytical method is a rigorous process to ensure that the method is reliable, reproducible, and suitable for its intended purpose. onlinepharmacytech.infonih.gov this compound plays an integral role in the validation of assays for dextrorphan and related compounds by helping to establish key performance characteristics.

Considerations for Assay Sensitivity, Selectivity, and Reproducibility

Sensitivity: The sensitivity of a bioanalytical method is defined by its lower limit of quantitation (LLOQ), the lowest concentration that can be measured with acceptable precision and accuracy. academicjournals.org The clean-up of samples and the high specificity of MS detection contribute to achieving low LLOQs. Methods utilizing this compound have achieved impressive sensitivity, with LLOQs as low as 5 pg/mL in human plasma and 0.1 ng/mL in rat plasma, enabling detailed pharmacokinetic profiling. nih.govfishersci.com

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs. oup.com The combination of chromatographic separation and mass spectrometric detection provides high selectivity. This compound, by having a different mass-to-charge ratio from the analyte and potential interferences, ensures that the measured signal is unique to the internal standard, thereby confirming the selectivity of the detection process. nih.gov

Reproducibility: Reproducibility, assessed by intra- and inter-day precision, demonstrates the consistency of the method over time and with different analysts. nih.gov The use of an internal standard like this compound is fundamental to achieving high reproducibility. As shown in validation studies, methods incorporating this compound exhibit excellent precision, with coefficients of variation typically below 10%. nih.govnih.govnih.gov

Mitigation of Matrix Effects in Biological Sample Analysis

Matrix effects are a significant challenge in bioanalysis, particularly with LC-MS/MS. ovid.com They are caused by co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. oup.com

A stable isotope-labeled internal standard like this compound is the most effective tool to mitigate matrix effects. ovid.com Since this compound has the same retention time and ionization characteristics as dextrorphan, it is affected by matrix interferences in the same way. windows.netovid.com Consequently, the ratio of the analyte to the internal standard remains constant, even in the presence of significant ion suppression or enhancement. Studies have quantified this, showing that while matrix effects might be present, the use of this compound corrects for them, ensuring data accuracy. For example, one study noted that while enhanced signals were observed for some analytes, the use of their corresponding deuterated internal standards compensated for this effect. ovid.com Another analysis found that matrix effects for dextrorphan in urine and serum ranged from 96% to 103%, indicating minimal uncorrected impact on the final quantitative result due to the co-eluting internal standard. windows.net

Enantioselective Analytical Approaches in Dextrorphan Research

The stereoisomers of morphinan-derived compounds, such as dextrorphan and its pharmacologically distinct enantiomer levorphanol, necessitate analytical methods that can differentiate and accurately quantify each enantiomer. windows.net Enantioselective analysis is critical in clinical and forensic toxicology to distinguish between the use of the over-the-counter antitussive dextromethorphan (which metabolizes to dextrorphan) and the controlled narcotic levomethorphan (which metabolizes to levorphanol). windows.netcolab.ws this compound serves as an indispensable tool in these analyses, functioning as a stable isotope-labeled internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. windows.netnih.gov Its use ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Enantioselective separation is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). wvu.edu These specialized columns create a chiral environment where the enantiomers of dextrorphan and levorphanol exhibit different affinities, resulting in different retention times and allowing for their separation. wvu.edu

One established method employs a polysaccharide-based chiral column (Lux AMP) with an isocratic mobile phase of acetonitrile (B52724) and 5 mM aqueous ammonium (B1175870) bicarbonate (pH 11) to resolve the enantiomers of methorphan and its metabolites, including dextrorphan. nih.gov In such methodologies, this compound is added to samples as an internal standard before processing. windows.net Following chromatographic separation, detection is performed by a tandem mass spectrometer operating in scheduled multiple reaction monitoring (MRM) mode. nih.gov This highly sensitive technique monitors specific precursor-to-product ion transitions for each compound, ensuring selectivity. For this compound, a specific mass transition is monitored to track its behavior throughout the analytical process, providing a stable reference for the quantification of the target analyte, dextrorphan. windows.net

The development of robust enantioselective methods is an ongoing area of research, with studies exploring alternative chiral columns to avoid reliance on a single-source column. nih.gov For instance, a Lux Cellulose-3 chiral column with a mobile phase of methanol (B129727) containing 0.1% diethylamine (B46881) has also been successfully used for the differentiation of dextro- and levo-methorphan and their metabolites. nih.gov Regardless of the specific CSP, the fundamental role of this compound as an internal standard remains consistent.

The performance of these methods is rigorously validated. In a representative LC-MS/MS method for urine and serum analysis, all enantiomers were baseline resolved within an 8-minute chromatographic run. windows.net The use of this compound as an internal standard contributed to excellent method performance, with precision values ranging from 2% to 5% coefficient of variation (CV) and accuracy between 91% and 113% for quality control samples in urine. windows.net

The table below summarizes typical chromatographic parameters for the enantioselective analysis of dextrorphan using this compound.

ParameterCondition
Column Lux® 3 µm AMP (150 x 4.6 mm)
Mobile Phase A: 5 mM Ammonium bicarbonate (pH 11); B: Acetonitrile
Gradient Isocratic (e.g., 55% A, 45% B)
Flow Rate 1.0 mL/min
Temperature 40 °C
Injection Volume 10 µL
Analyte Dextrorphan
Internal Standard This compound
Retention Time (Dextrorphan) 3.85 min
Retention Time (this compound) 3.79 min
Data sourced from a representative LC-MS/MS method. windows.net

Mass spectrometry parameters are specifically optimized for the detection of this compound alongside the unlabeled analyte.

AnalytePrecursor Ion (Q1 Mass, Da)Product Ion (Q3 Mass, Da)Declustering Potential (DP, volts)Collision Energy (CE, volts)
This compound 26115710038
Dextrorphan 2581579048
Levorphanol 2581579048
Data sourced from a representative LC-MS/MS method. windows.net

These enantioselective approaches, critically enabled by the use of this compound, provide the necessary specificity and reliability for complex bioanalytical applications in forensic science, clinical chemistry, and pharmaceutical research. nih.govnih.gov

Metabolic Pathway Research Utilizing Dextrorphan D3

Elucidation of Cytochrome P450 Enzyme Kinetics (CYP2D6, CYP3A4)

The metabolism of dextromethorphan (B48470) is predominantly carried out by the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP3A4 being the primary isoforms involved. nih.gov CYP2D6 is the main enzyme responsible for the O-demethylation of dextromethorphan to its major active metabolite, dextrorphan (B195859). researchgate.netnih.gov Concurrently, CYP3A4 primarily mediates the N-demethylation of dextromethorphan to 3-methoxymorphinan. researchgate.netnih.gov Dextrorphan-d3 is fundamentally important in studies designed to characterize the kinetics of these enzymatic reactions.

In vitro studies using human liver microsomes (HLMs) are the cornerstone for characterizing enzyme kinetics. In these experiments, dextromethorphan is incubated with HLMs, which contain a rich complement of drug-metabolizing enzymes. To accurately quantify the rate of dextrorphan formation, a known amount of this compound is added to the reaction mixture, typically during the quenching step. nih.gov Because this compound and the enzymatically produced dextrorphan exhibit virtually identical behavior during sample extraction and analysis by liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard. This corrects for any variability or loss during the analytical process, ensuring highly accurate and precise quantification of the metabolite.

This precise quantification allows researchers to determine key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), for the CYP2D6-mediated O-demethylation pathway. Studies have shown that this pathway can exhibit biphasic kinetics in individuals who are extensive metabolizers, indicating the involvement of both high-affinity and low-affinity enzyme sites. nih.gov

Table 1: Michaelis-Menten Constants (Kₘ) for Dextromethorphan Metabolism in Human Liver Microsomes
Metabolic PathwayEnzymeMetabolizer PhenotypeKₘ (μM)Reference
O-demethylation (High Affinity)CYP2D6Extensive Metabolizer2.2 - 9.4 nih.gov
O-demethylation (Low Affinity)CYP2D6Extensive Metabolizer55.5 - 307.3 nih.gov
O-demethylationCYP2D6Poor Metabolizer157 - 560 nih.gov
N-demethylationCYP3A4Not specified231 - 322 wikipedia.org
N-demethylationCYP3A4Not specified520 - 710 researchgate.net

This compound is also crucial for investigating how other drugs may inhibit or induce the activity of CYP2D6 and CYP3A4. In inhibition assays, a potential inhibitor is co-incubated with dextromethorphan and liver microsomes. The amount of dextrorphan produced is quantified using this compound as an internal standard. A reduction in dextrorphan formation compared to a control incubation indicates inhibition of CYP2D6. This methodology allows for the determination of the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which are critical parameters for predicting the potential for drug-drug interactions (DDIs). For example, quinidine (B1679956) is a potent competitive inhibitor of CYP2D6-mediated dextromethorphan O-demethylation. nih.govwikipedia.org

Similarly, in induction studies, hepatocytes are pre-treated with a potential inducer (e.g., rifampin for CYP3A) before assessing their metabolic capacity. nih.gov The accurate measurement of metabolites, enabled by stable isotope-labeled standards like this compound, is essential to quantify changes in enzyme activity.

Table 2: Inhibition Constants (Kᵢ) for CYP-Mediated Dextromethorphan Metabolism
InhibitorTarget EnzymeMetabolic PathwayKᵢ (μM)Reference
QuinidineCYP2D6O-demethylation0.1 nih.gov
rac-PerhexilineCYP2D6O-demethylation0.4 nih.gov
DextropropoxypheneCYP2D6O-demethylation6 nih.gov
rac-MethadoneCYP2D6O-demethylation8 nih.gov
KetoconazoleCYP3A4N-demethylation0.37 wikipedia.org
MidazolamCYP3A4N-demethylation46 - 63 researchgate.net

Assessment of Deuterium (B1214612) Isotope Effects on Biotransformation Rates

The substitution of hydrogen atoms with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). semanticscholar.org This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than the carbon-hydrogen (C-H) bond, making it more difficult to break. semanticscholar.org In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can significantly slow down the reaction. nih.gov

In this compound, the three deuterium atoms are located on the N-methyl group. researchgate.net Dextrorphan itself can undergo further metabolism via N-demethylation to form 3-hydroxymorphinan, a reaction mediated by enzymes including CYP3A4. nih.govresearchgate.net This N-demethylation process involves the enzymatic cleavage of a C-H bond on the methyl group. Therefore, the use of this compound allows for the direct assessment of the KIE on this specific metabolic pathway.

Studies on deuterated dextromethorphan, which also possesses an N-CD₃ group, have shown that this substitution enhances metabolic stability. Research indicates that deuterated dextromethorphan exhibits approximately double the metabolic stability both in vitro and in vivo when compared to its non-deuterated counterpart. wikipedia.org This suggests that N-demethylation is a relevant metabolic clearance pathway and that the KIE imparted by deuteration is substantial enough to slow this process, thereby reducing the formation rate of the N-demethylated metabolite. This slowing of metabolism at one site can sometimes lead to "metabolic switching," where the drug is shunted towards other metabolic pathways. nih.gov

Table 3: Impact of Deuteration on Dextromethorphan Metabolic Stability
CompoundParameterFindingReference
Deuterated DextromethorphanIn Vitro Metabolic Stability~2x greater than non-deuterated form wikipedia.org
Deuterated DextromethorphanIn Vivo Metabolic Stability~2x greater than non-deuterated form wikipedia.org

Application in Physiologically Based Pharmacokinetic (PBPK) Modeling (Preclinical Contexts)

Physiologically based pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. researchgate.netnih.gov These models are increasingly used in preclinical development to predict a drug's pharmacokinetic profile in humans and to anticipate potential drug-drug or drug-gene interactions. nih.gov

The accuracy of a PBPK model is highly dependent on the quality of the input parameters, many of which are derived from in vitro experiments. researchgate.net For instance, the in vitro intrinsic clearance (CLᵢₙₜ) of a drug via a specific enzyme is a critical parameter that is scaled up to predict hepatic clearance in vivo. This value is calculated from the Vₘₐₓ and Kₘ determined in microsomal incubation studies. As detailed in section 4.1.1, the accuracy of these kinetic parameters is contingent upon the precise measurement of metabolite formation. The use of this compound as an internal standard ensures the high fidelity of the concentration data generated from these in vitro systems. This reliable data is then integrated into PBPK models, providing a robust foundation for simulating the pharmacokinetics of dextromethorphan and its metabolites in various preclinical scenarios. nih.govnih.gov

Tracing Metabolic Fate of Dextrorphan and its Precursors

Beyond its role as an analytical standard, this compound can be employed as a stable isotope tracer to elucidate metabolic pathways. In this application, this compound is introduced into a biological system, such as isolated hepatocytes or an in vivo preclinical model. Because it is chemically identical to unlabeled dextrorphan, it is processed by the same metabolic enzymes and transporters.

However, its distinct mass allows it and any subsequent metabolites (e.g., 3-hydroxymorphinan-d3) to be selectively detected and quantified by mass spectrometry. This enables researchers to:

Trace the flow of the molecule through specific metabolic pathways without ambiguity.

Quantify the rate of conversion of dextrorphan to its downstream metabolites, providing a direct measure of metabolic flux.

Differentiate the fate of exogenously administered dextrorphan from the pool of dextrorphan that may be simultaneously formed from a precursor like dextromethorphan within the same system.

This tracer approach provides dynamic information about metabolic networks that is often unattainable through conventional methods that measure only static concentrations. The use of stable isotope tracers like this compound is a powerful technique for mapping the complete metabolic fate of a compound.

Pharmacological Research Perspectives Enabled by Dextrorphan D3 As a Metabolite Proxy

Investigation of NMDA Receptor Antagonism Mechanisms

Dextrorphan (B195859) is a known uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. semanticscholar.orgresearchgate.net This mechanism is central to its neuroprotective and analgesic properties. researchgate.netnih.govnih.gov The use of Dextrorphan-d3 allows researchers to investigate these mechanisms with greater precision. By administering this compound directly, scientists can bypass the variable metabolism of dextromethorphan (B48470) by the CYP2D6 enzyme, which can differ significantly among individuals. ricardinis.ptnih.gov This ensures a more consistent and predictable concentration of the active NMDA antagonist, enabling a clearer assessment of its dose-dependent effects on NMDA receptor function.

The metabolic stability of this compound is crucial for in vivo studies that aim to correlate specific behavioral or neurophysiological outcomes with NMDA receptor blockade. wikipedia.org Because deuteration can slow down metabolism, this compound provides a more stable plasma and central nervous system concentration, allowing for a more accurate characterization of the pharmacodynamic effects directly attributable to dextrorphan's interaction with the NMDA receptor. wikipedia.org This is particularly important for differentiating the NMDA antagonistic effects of dextrorphan from the other pharmacological activities of its parent compound, dextromethorphan.

Exploration of Sigma-1 Receptor Agonism and Related Ligand Binding Studies

Both dextromethorphan and its metabolite dextrorphan interact with sigma-1 receptors. researchgate.netnih.gov Dextromethorphan, in particular, exhibits nanomolar binding affinity for these receptors. plos.org The sigma-1 receptor is implicated in a variety of cellular functions and is a target for potential antidepressant medications. nih.govresearchgate.net this compound serves as a critical tool in dissecting the specific contribution of dextrorphan to sigma-1 receptor activity.

In ligand binding studies, stable isotope-labeled compounds like this compound are essential. alfa-chemistry.com They can be used in saturation and competition assays to determine key binding parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled ligands. The stability of this compound ensures that the concentration of the ligand remains constant throughout the experiment, leading to more reliable and reproducible data. For example, studies on dextromethorphan have used saturation binding assays to reveal complex interactions with the sigma-1 receptor, showing a reduction in both Kd and Bmax, which suggests both competitive and non-competitive interactions. plos.org Using this compound would allow for a more focused investigation of the metabolite's unique binding profile at the sigma-1 receptor, independent of the parent drug.

Table 1: Comparative Receptor Affinities of Dextromethorphan and its Metabolite Dextrorphan
ReceptorCompoundBinding Affinity (Ki, nM)
NMDADextromethorphanModerate
DextrorphanHigh
Sigma-1Dextromethorphan200-500
DextrorphanLower than Dextromethorphan

Note: This table provides a generalized comparison based on available literature. Specific Ki values can vary between studies. The use of this compound helps in obtaining more precise binding data for the dextrorphan metabolite.

Studies on Neurochemical Interactions and Pathways in Preclinical Models

Preclinical animal models are fundamental to understanding how drugs affect the brain and behavior. This compound is an advantageous tool for these studies because its enhanced metabolic stability allows for a more direct correlation between its administration and the observed neurochemical and behavioral effects. wikipedia.org For instance, in studies using mouse models of depression, such as the forced swim test, it is crucial to know whether the observed antidepressant-like effects are due to the parent compound or its metabolite. nih.govresearchgate.net

By using this compound, researchers can specifically assess the role of dextrorphan in modulating neurochemical pathways, such as those involving serotonin (B10506) and norepinephrine, which are implicated in the actions of dextromethorphan. researchgate.net The sustained levels of this compound in preclinical models facilitate pharmacokinetic-pharmacodynamic (PK/PD) modeling, helping to build a more accurate picture of how the compound interacts with various neurotransmitter systems over time to produce its effects. ies.gov.pl This precision is vital for elucidating the complex mechanisms underlying the potential therapeutic applications of dextrorphan.

Role in Understanding Metabolite-Mediated Pharmacological Effects of Parent Compounds

The administration of dextromethorphan results in a mixture of the parent drug and its metabolites in the body, with ratios that can vary widely due to genetic differences in enzyme activity. nih.gov By administering this compound, a technique often referred to as a "metabolite-as-a-drug" approach, researchers can directly study the effects of the metabolite in isolation. The deuteration ensures that the compound's clearance is not heavily influenced by subsequent metabolism, providing a clearer pharmacokinetic profile of dextrorphan itself. wikipedia.org This approach has been instrumental in demonstrating that while dextromethorphan itself has antidepressant efficacy, dextrorphan is the primary contributor to the NMDA receptor antagonism observed after dextromethorphan administration. plos.org This ability to untangle the pharmacology of a parent drug from its active metabolite is a key advantage of using deuterated compounds like this compound in research. nih.gov

Advanced Research Applications of Dextrorphan D3

Tracer Studies in Preclinical Drug Metabolism and Disposition

The primary application of Dextrorphan-d3 in preclinical research is as a stable isotope-labeled tracer in pharmacokinetic and drug metabolism studies. wikipedia.org The deuterium (B1214612) atoms increase the molecular weight of the compound by three mass units compared to its unlabeled counterpart, Dextrorphan (B195859). This mass difference is easily detectable by mass spectrometry (MS), allowing researchers to differentiate the administered this compound from endogenous or contemporaneously administered non-labeled dextrorphan. pubcompare.aisemanticscholar.org

In these studies, this compound is often used as an internal standard for the quantification of dextrorphan in biological samples like plasma, urine, or tissue homogenates. caymanchem.comfishersci.com The process involves adding a known amount of this compound to the biological sample before extraction and analysis. Because this compound is chemically identical to dextrorphan, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, it is distinguished by the mass spectrometer. This co-analysis allows for precise quantification of the unlabeled dextrorphan by correcting for any analyte loss that may occur during the sample workup process, thereby improving the accuracy and reproducibility of the results. nih.gov

For example, in a typical preclinical pharmacokinetic study in a rat model, plasma samples are collected at various time points after administration of dextromethorphan (B48470) (the parent drug of dextrorphan). fishersci.comies.gov.pl this compound is then spiked into these plasma samples as an internal standard. Following extraction, the samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The ratio of the peak area of dextrorphan to that of this compound is used to construct a calibration curve and determine the concentration of the metabolite in the original samples. nih.gov This technique provides high sensitivity, with limits of quantitation often reaching the picogram per milliliter (pg/mL) level. nih.gov

ParameterDescriptionTypical Application
Analyte DextrorphanThe primary metabolite of dextromethorphan being quantified. ricardinis.pt
Internal Standard This compoundAdded to samples to correct for analytical variability. caymanchem.com
Analytical Technique LC-MS/MSUsed to separate and detect the analyte and internal standard based on their mass-to-charge ratio. pubcompare.ainih.gov
Biological Matrix Plasma, Urine, MicrosomesThe biological fluid or preparation in which the compounds are measured. ies.gov.plnih.gov
Outcome Pharmacokinetic ProfileDetermination of absorption, distribution, metabolism, and excretion (ADME) parameters of dextrorphan.

Integration into Drug Discovery and Development Research Tools

In the broader context of drug discovery and development, this compound serves as a vital research tool, particularly in the study of drug-metabolizing enzymes. Dextromethorphan's metabolism to dextrorphan is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov Therefore, this metabolic pathway is often used as a probe to assess the activity of CYP2D6 in vitro and in vivo.

In these assays, this compound is indispensable as an internal standard for the accurate quantification of the dextrorphan formed. cerilliant.comsigmaaldrich.com For instance, researchers might use human liver microsomes to study how a new drug candidate inhibits or induces CYP2D6 activity. By incubating the microsomes with dextromethorphan and the new drug, and then measuring the amount of dextrorphan produced, they can determine the drug's potential for drug-drug interactions. The precision afforded by using this compound as an internal standard is crucial for making these assessments. nih.gov

Furthermore, the use of stable isotope-labeled compounds like this compound is a cornerstone of modern bioanalytical method development. nih.govcerilliant.com These methods are essential for supporting all stages of drug development, from early discovery to clinical trials. The development of robust and validated analytical methods ensures that the data generated are reliable and can be used to make critical decisions about the future of a drug candidate.

Establishment and Certification of Analytical Reference Materials

The reliability of any analytical measurement is fundamentally dependent on the quality of the reference materials used for calibration and control. This compound is produced and certified as an analytical reference material to meet the stringent requirements of research, clinical, and forensic laboratories. caymanchem.comcerilliant.comsigmaaldrich.com

The establishment of this compound as a Certified Reference Material (CRM) involves a rigorous process. caymanchem.com This includes its chemical synthesis to a high degree of purity, often greater than 98%. caymanchem.combioscience.co.uk The chemical structure and identity are confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The purity is meticulously assessed using methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). semanticscholar.org

Certification involves quantifying the compound's concentration in a solution with a high degree of accuracy and providing a statement of uncertainty. caymanchem.com This is often performed by accredited bodies that adhere to international standards like ISO/IEC 17025 and ISO 17034. caymanchem.comcaymanchem.com The certified value is metrologically traceable to national or international standards.

The availability of this compound as a CRM ensures that laboratories can perform accurate and reproducible quantification of dextrorphan. cerilliant.comcaymanchem.com This is critical in various contexts, including therapeutic drug monitoring, clinical toxicology, forensic analysis, and pharmaceutical research, where precise measurements are paramount for accurate interpretation of results. cerilliant.comsigmaaldrich.com

CharacteristicSpecificationSignificance
Chemical Purity Typically ≥98%Ensures that the standard is free from significant impurities that could interfere with the analysis. caymanchem.com
Isotopic Purity High percentage of d3 speciesMinimizes interference from unlabeled or other deuterated forms.
Certification Conforms to standards like ISO 17034Provides confidence in the stated concentration and its uncertainty. caymanchem.comcaymanchem.com
Documentation Certificate of Analysis (CoA)Details the certified property values, purity, and traceability. cerilliant.comcerilliant.com
Formulation Neat solid or certified solution in a specified solventProvides flexibility for laboratory use and ensures stability. caymanchem.comsigmaaldrich.com

Future Directions and Emerging Research Avenues

Innovations in Isotope Labeling Technologies for Complex Molecules

The synthesis of isotopically labeled compounds, particularly for complex molecules like Dextrorphan (B195859), is a rapidly advancing field. nih.gov The introduction of deuterium (B1214612) into a molecule—a process known as deuteration—can significantly alter its metabolic profile due to the kinetic isotope effect. wikipedia.org This effect typically results in a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. wikipedia.org For Dextrorphan-d3, this means that metabolic pathways involving the cleavage of carbon-deuterium bonds are slowed, allowing for a more detailed investigation of its pharmacokinetics.

Recent advancements are moving beyond simple deuterium substitution to more precise and efficient late-stage labeling techniques. acs.org These methods allow for the introduction of isotopes into a complex molecular scaffold at a later point in the synthesis, which is more efficient and versatile. acs.org Such strategies are crucial for producing molecules like this compound, where the specific placement of the deuterium atoms is critical for its function as an internal standard or a metabolic probe. researchgate.net The development of new catalytic methods and reagents for deuteration is expanding the toolkit available to medicinal chemists, making the synthesis of specifically labeled complex molecules more accessible and cost-effective. nih.gov

Table 1: Comparison of Labeling Strategies
Labeling StrategyDescriptionApplication to this compound
Early-Stage LabelingIncorporation of isotopes at the beginning of the synthetic route using labeled starting materials.A traditional but potentially lengthy approach for synthesizing this compound.
Late-Stage LabelingIntroduction of isotopes in the final steps of the synthesis. acs.orgAllows for more efficient and flexible synthesis of this compound and its analogs. acs.org
Hydrogen Isotope Exchange (HIE)Direct replacement of hydrogen with deuterium on the fully formed molecule. acs.orgOffers a direct route to this compound, though controlling regioselectivity can be a challenge. acs.org

Integration with High-Throughput Screening Platforms for Metabolic Profiling

High-throughput screening (HTS) platforms are essential for modern drug discovery, enabling the rapid evaluation of large numbers of compounds. nih.gov The integration of stable isotope-labeled compounds like this compound into HTS assays for metabolic profiling represents a significant step forward. In these assays, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, allowing for precise quantification of the parent drug and its metabolites. acs.orgfishersci.com

The use of this compound in HTS allows researchers to:

Accurately quantify the formation of metabolites from a test compound by comparing against the known concentration of the labeled standard.

Investigate the kinetics of drug-metabolizing enzymes, such as cytochrome P450 isoforms. google.com

Screen compound libraries for potential drug-drug interactions by monitoring the inhibition of Dextrorphan metabolism.

The stability of the deuterium label ensures that this compound does not interfere with the metabolic processes being studied, providing a clean and reliable analytical signal. researchgate.net As HTS technologies evolve to incorporate more complex biological systems, such as 3D cell cultures and microfluidic devices, the role of precisely labeled internal standards like this compound will become even more critical for generating robust and reproducible data. nih.gov

Expanding Utility in In Vitro and Ex Vivo Mechanistic Studies

The application of this compound extends significantly to detailed mechanistic studies using in vitro and ex vivo models. These models, which include isolated enzymes, cell cultures, and tissue explants, provide controlled environments to investigate specific biological processes without the complexities of a whole organism. nih.govmdpi.comresearchgate.net

In in vitro studies, this compound is instrumental for:

Elucidating Metabolic Pathways: By incubating this compound with liver microsomes or recombinant enzymes, researchers can track the formation of metabolites and identify the specific enzymes responsible. nih.gov The deuterium label helps to differentiate the compound and its metabolites from endogenous molecules.

Enzyme Inhibition Assays: this compound can be used as a probe substrate to study the inhibitory effects of new chemical entities on key drug-metabolizing enzymes. google.com

Ex vivo models, such as precision-cut tissue slices or isolated perfused organs, offer a more physiologically relevant context. mdpi.comresearchgate.net In these systems, this compound can be used to:

Validate In Vitro Findings: Ex vivo studies help to bridge the gap between simple in vitro systems and complex in vivo conditions, confirming metabolic pathways identified in cellular or subcellular models. researchgate.net

The stability and unique mass signature of this compound make it an indispensable tool for these detailed mechanistic investigations, providing clarity and precision in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Dextrorphan and related compounds. nih.gov

Table 2: Applications of this compound in Research Models
Model TypeSpecific ExampleUtility of this compound
In VitroHuman Liver MicrosomesQuantify metabolic turnover; identify key metabolizing enzymes (e.g., CYP2D6). google.com
In VitroRecombinant Human EnzymesDetermine enzyme kinetics (Km, Vmax) for specific metabolic pathways.
Ex VivoPrecision-Cut Liver SlicesAssess metabolic stability and pathway relevance in an intact tissue architecture. mdpi.com
Ex VivoIsolated Perfused LiverStudy first-pass metabolism and biliary excretion in a system that mimics in vivo blood flow. researchgate.net

Q & A

Q. What literature review frameworks are recommended for contextualizing this compound in opioid research?

  • Methodology : Use PRISMA guidelines for systematic reviews. Prioritize foundational studies on dextrorphan’s NMDA receptor antagonism and recent isotope tracer papers. Tools like EndNote or Zotero manage citations from databases (e.g., PubMed, SciFinder) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.